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molecular formula C8H8O4 B129432 Methyl 3,5-dihydroxybenzoate CAS No. 2150-44-9

Methyl 3,5-dihydroxybenzoate

Cat. No. B129432
M. Wt: 168.15 g/mol
InChI Key: RNVFYQUEEMZKLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08618298B2

Procedure details

A solution of 3,5-dihydroxybenzoic acid (20.0 g, 129.9 mmol) in dry methanol (100 mL) and H2SO4 (1 mL) was refluxed for 20 h. The volatile product was removed in vacuo and the residue was redissolved in ethyl acetate (EA) and washed with aqueous NaHCO3, water and brine. The organic phase was dried with anhydrous sodium sulphate and the solvent was evaporated to yield methyl 3,5-dihydroxybenzoate as a white colored solid (95% yield, m.p.=170° C.). 1H-NMR (300 MHz, CDCl3) δ 7.1 (d, 2H), 6.6 (t, 1H), 4.9 (s, OH), 3.9 (s, OCH3).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:3]=[C:4]([CH:8]=[C:9]([OH:11])[CH:10]=1)[C:5]([OH:7])=[O:6].[CH3:12]O>OS(O)(=O)=O>[OH:1][C:2]1[CH:3]=[C:4]([CH:8]=[C:9]([OH:11])[CH:10]=1)[C:5]([O:7][CH3:12])=[O:6]

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
OC=1C=C(C(=O)O)C=C(C1)O
Name
Quantity
100 mL
Type
reactant
Smiles
CO
Name
Quantity
1 mL
Type
solvent
Smiles
OS(=O)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The volatile product was removed in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
the residue was redissolved in ethyl acetate (EA)
WASH
Type
WASH
Details
washed with aqueous NaHCO3, water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried with anhydrous sodium sulphate
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated

Outcomes

Product
Name
Type
product
Smiles
OC=1C=C(C(=O)OC)C=C(C1)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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